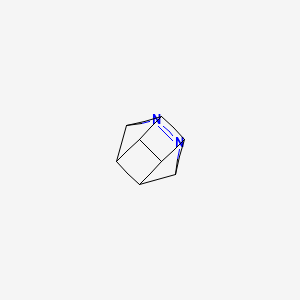
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene is a complex organic compound with the molecular formula C8H8N2 It is characterized by a unique pentacyclic structure that includes two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pentacyclic structure. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups .
Scientific Research Applications
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
9,10-Diazabicyclo(4.4.0)decane: Similar in structure but lacks the pentacyclic framework.
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)decane: Similar but differs in the position of nitrogen atoms.
Uniqueness
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene is unique due to its pentacyclic structure and the presence of nitrogen atoms at specific positions. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
24046-80-8 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
9,10-diazapentacyclo[4.4.0.02,5.03,8.04,7]dec-9-ene |
InChI |
InChI=1S/C8H8N2/c9-7-3-1-2-5(3)8(10-9)6(2)4(1)7/h1-8H |
InChI Key |
CYGLKDRGXNIOPH-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5C2C3C4N=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
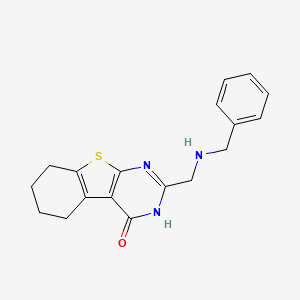
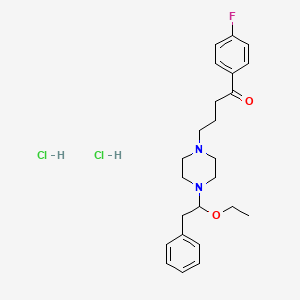
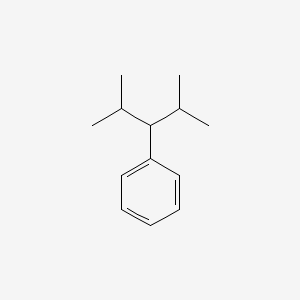

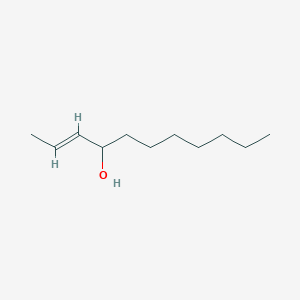
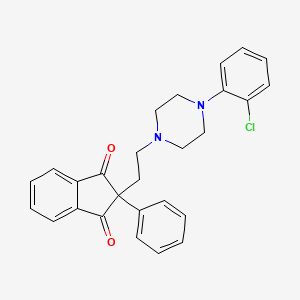
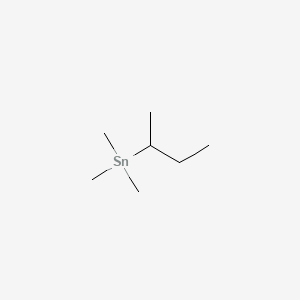
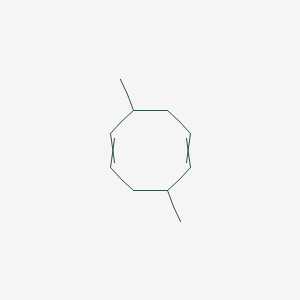
![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)


